molecular formula C11H21NO7S B7988189 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester

Cat. No.: B7988189
M. Wt: 311.35 g/mol
InChI Key: KWATTYPFDNSSHG-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a methanesulfonyloxy group, and a butyric acid methyl ester moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methanesulfonyloxy group through a sulfonation reaction. The final step involves esterification to form the butyric acid methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis and deprotection yield the corresponding carboxylic acid and free amine, respectively.

Scientific Research Applications

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester involves its ability to undergo specific chemical transformations. The molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmaceutical synthesis, the compound may act as a key intermediate that undergoes further modifications to produce the desired active ingredient.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxycarbonylamino-3-hydroxy-butyric acid methyl ester
  • 2-Tert-butoxycarbonylamino-3-chloro-butyric acid methyl ester
  • 2-Tert-butoxycarbonylamino-3-bromo-butyric acid methyl ester

Uniqueness

2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is unique due to the presence of the methanesulfonyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7S/c1-7(19-20(6,15)16)8(9(13)17-5)12-10(14)18-11(2,3)4/h7-8H,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWATTYPFDNSSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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